molecular formula C12H19NO B1275270 2-[(2-Methylbenzyl)amino]-1-butanol CAS No. 893583-73-8

2-[(2-Methylbenzyl)amino]-1-butanol

Cat. No.: B1275270
CAS No.: 893583-73-8
M. Wt: 193.28 g/mol
InChI Key: ZWOWTFQPEAUPJG-UHFFFAOYSA-N
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Description

2-[(2-Methylbenzyl)amino]-1-butanol is an organic compound that belongs to the class of alcohols It contains a hydroxyl group (-OH) attached to a butanol chain, which is further substituted with a 2-methylbenzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylbenzyl)amino]-1-butanol typically involves the reaction of 2-methylbenzylamine with 1-butanol under specific conditions. One common method is the reductive amination of 2-methylbenzylamine with butanal, using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation, crystallization, or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylbenzyl)amino]-1-butanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides, ethers, or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 2-[(2-Methylbenzyl)amino]butanone or 2-[(2-Methylbenzyl)amino]butanal.

    Reduction: Formation of 2-[(2-Methylbenzyl)amino]butane.

    Substitution: Formation of 2-[(2-Methylbenzyl)amino]butyl halides, ethers, or esters.

Scientific Research Applications

2-[(2-Methylbenzyl)amino]-1-butanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-[(2-Methylbenzyl)amino]-1-butanol exerts its effects depends on its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors or ion channels, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methylbenzyl)amino]-2-methyl-1-propanol
  • 2-[(2-Methylbenzyl)amino]-1-propanol
  • 2-[(2-Methylbenzyl)amino]-1-pentanol

Uniqueness

2-[(2-Methylbenzyl)amino]-1-butanol is unique due to its specific substitution pattern and the presence of both an amino and hydroxyl functional group. This combination allows for diverse chemical reactivity and potential applications in various fields. Compared to similar compounds, it may exhibit different physical properties, such as solubility and boiling point, as well as distinct biological activities.

Properties

IUPAC Name

2-[(2-methylphenyl)methylamino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-3-12(9-14)13-8-11-7-5-4-6-10(11)2/h4-7,12-14H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOWTFQPEAUPJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405936
Record name STK513254
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893583-73-8
Record name STK513254
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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